![molecular formula C26H29NO6 B4013126 dimethyl 1-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4013126.png)
dimethyl 1-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Synthesis Analysis
Research on the synthesis of compounds closely related to "dimethyl 1-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate" involves various multi-component reactions. For instance, the synthesis of structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans through four-component reactions showcases the complex methodologies applied in creating such compounds (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing adamantane and pyridine derivatives, has been extensively studied. The synthesis and structural elucidation of 3-(substituted amino)-1-(pyridin-4-yl)propenones and adamantane hybrids offer insights into the molecular architecture and potential interactions of these molecules (Kalita et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of the compound and its derivatives has been explored through various addition reactions. For example, the addition of dimethyl acetylenedicarboxylate to coumarin and quinolin-2(1H)-one derivatives indicates the compound's versatility in forming complex structures with potential biological activity (Haywood & Reid, 1977).
Physical Properties Analysis
The physical properties of closely related compounds, such as glass transition temperatures and polymerization kinetics, have been significantly influenced by the introduction of bulky groups like adamantyl. This suggests that the compound might exhibit unique physical properties, which could be beneficial for various applications (Matsumoto et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely tied to the compound's structure. The study on the addition reactions of heterocyclic compounds and the synthesis of chiral dihydropyridine derivatives highlights the compound's potential for diverse chemical transformations and applications (Acheson et al., 1979; Si-haia, 2011).
properties
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-(1,3-benzodioxol-5-yl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-30-24(28)19-12-27(26-9-15-5-16(10-26)7-17(6-15)11-26)13-20(25(29)31-2)23(19)18-3-4-21-22(8-18)33-14-32-21/h3-4,8,12-13,15-17,23H,5-7,9-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCPMBCVWZTODB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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